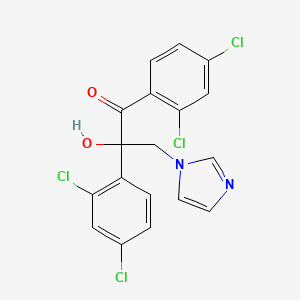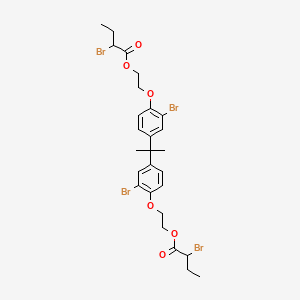
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) is a complex organic compound with the molecular formula C27H32Br4O6 and a molecular weight of 772.2 g/mol. This compound is characterized by the presence of multiple bromine atoms and ester groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) typically involves multiple steps. One common method includes the reaction of 2-bromo-p-phenylene with isopropylidene and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) exerts its effects involves interactions with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate): Similar in structure but with different functional groups.
Sulfonated poly(p-phenylene)-based ionomers: Used in polymer electrolyte membranes, these compounds share the p-phenylene linker but differ in their applications and properties.
Uniqueness
What sets (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) apart is its unique combination of bromine atoms and ester groups, which confer specific reactivity and versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
65581-16-0 |
|---|---|
Molekularformel |
C27H32Br4O6 |
Molekulargewicht |
772.2 g/mol |
IUPAC-Name |
2-[2-bromo-4-[2-[3-bromo-4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate |
InChI |
InChI=1S/C27H32Br4O6/c1-5-19(28)25(32)36-13-11-34-23-9-7-17(15-21(23)30)27(3,4)18-8-10-24(22(31)16-18)35-12-14-37-26(33)20(29)6-2/h7-10,15-16,19-20H,5-6,11-14H2,1-4H3 |
InChI-Schlüssel |
HVTJJNHYAOBRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

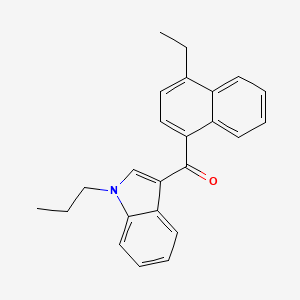

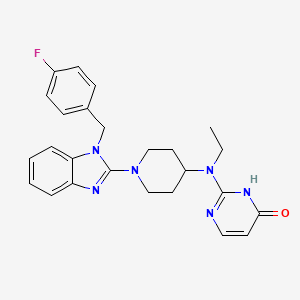
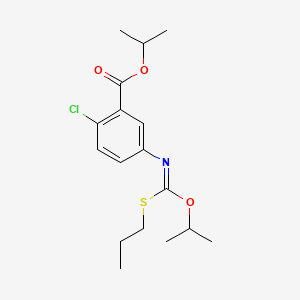

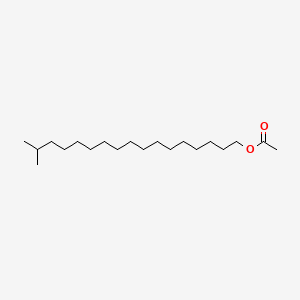
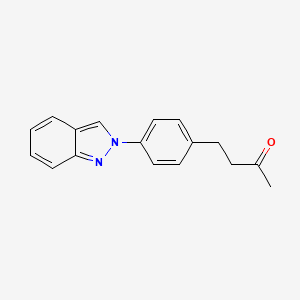
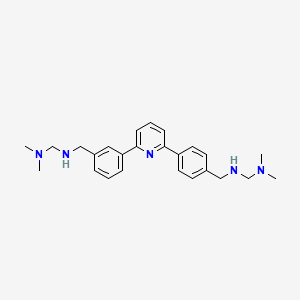
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
